molecular formula C29H35FN2O2 B14270035 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate CAS No. 139907-15-6

4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate

Cat. No.: B14270035
CAS No.: 139907-15-6
M. Wt: 462.6 g/mol
InChI Key: MWYZFEUMOQKFSY-UHFFFAOYSA-N
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Description

4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyl chain and a phenyl ring substituted with a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction can vary, but it generally requires mild temperatures and can be performed in various solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the nature of the substituent.

Scientific Research Applications

4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is unique due to the presence of both a long dodecyl chain and a fluorobenzoate group. This combination of structural features imparts specific chemical and physical properties that can be advantageous in various applications, such as enhancing solubility, stability, and interaction with biological targets.

Properties

CAS No.

139907-15-6

Molecular Formula

C29H35FN2O2

Molecular Weight

462.6 g/mol

IUPAC Name

[4-(5-dodecylpyrimidin-2-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C29H35FN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-31-28(32-22-23)24-15-19-27(20-16-24)34-29(33)25-13-17-26(30)18-14-25/h13-22H,2-12H2,1H3

InChI Key

MWYZFEUMOQKFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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